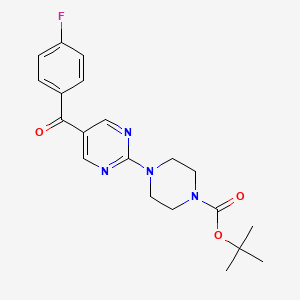
2,6-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2,6-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine is a complex organic molecule featuring multiple functional groups, including oxazole and pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and pyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these steps include tert-butylamine, pyridine derivatives, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.
化学反応の分析
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: The oxazole rings can be oxidized under specific conditions to form corresponding oxazoles.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce piperidine analogs.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biology and Medicine
In the field of biology and medicine, this compound may serve as a lead compound for drug development. Its structural features make it a candidate for targeting specific biological pathways, potentially leading to new therapeutic agents.
Industry
Industrially, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional versatility.
作用機序
The mechanism of action of 2,6-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine involves its interaction with specific molecular targets. The oxazole and pyridine rings can engage in hydrogen bonding and π-π interactions with proteins or nucleic acids, modulating their activity. This compound may also inhibit or activate enzymes by binding to their active sites, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: Another compound with a tert-butyl group, used in organic synthesis.
Phosphorus-containing compounds: These compounds share some structural similarities and are studied for their electronic properties.
Uniqueness
What sets 2,6-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine apart is its combination of oxazole and pyridine rings, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
(5R)-5-tert-butyl-2-[6-[(5R)-5-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-18(2,3)14-10-20-16(23-14)12-8-7-9-13(22-12)17-21-11-15(24-17)19(4,5)6/h7-9,14-15H,10-11H2,1-6H3/t14-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJUDWGUZBJCRU-GJZGRUSLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CN=C(O1)C2=NC(=CC=C2)C3=NCC(O3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1CN=C(O1)C2=NC(=CC=C2)C3=NC[C@H](O3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,7,8,9-Tetrahydro-5H-Imidazo[1,2-A][1,4]Diazepine Hydrochloride](/img/structure/B8089762.png)
![potassium;3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoate](/img/structure/B8089767.png)

![4-((3S,4R)-3-Methyl-1,6-diazaspiro[3.4]octan-6-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8089793.png)







